N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine (CAS 167015-23-8) is a synthetic amino acid derivative widely used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a triphenylmethyl (trityl, Trt) group on the sulfur atom of methionine. The Fmoc group is acid-labile and removed under basic conditions, while the Trt group protects the thioether moiety during solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₈H₃₃NO₄S, with a molecular weight of 599.74 g/mol. The D-configuration distinguishes it from the more common L-methionine derivatives, making it valuable for studying chiral specificity in peptides.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homocys(trt)-oh typically involves the following steps:
Protection of the Thiol Group: The thiol group of homocysteine is protected using a trityl chloride reagent in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of Fmoc-homocys(trt)-oh follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-homocys(trt)-oh: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and trityl protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in DMF, while trityl deprotection is carried out using acidic conditions such as trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF
Trityl Deprotection: Trifluoroacetic acid (TFA) with scavengers
Coupling Reactions: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt
Major Products Formed
Deprotected Homocysteine: After removal of the protecting groups, free homocysteine is obtained.
Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains with homocysteine residues.
Scientific Research Applications
Fmoc-homocys(trt)-oh: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in SPPS.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and in the study of diseases related to homocysteine metabolism.
Industry: The compound is used in the production of peptide-based materials and in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Fmoc-homocys(trt)-oh primarily involves its role as an intermediate in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The compound’s thiol group can also participate in disulfide bond formation, which is crucial for the stability and function of many proteins.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-trityl-L-homocysteine (CAS 167015-23-8)
This compound shares the Fmoc and Trt protecting groups but replaces methionine’s methylthio (-SCH₃) side chain with homocysteine’s ethylthio (-SCH₂CH₂) group. The extended alkyl chain alters steric hindrance, impacting peptide assembly efficiency.
| Property | N-Fmoc-Trp-D-Met(Trt) | N-Fmoc-Trp-L-Homocys(Trt) |
|---|---|---|
| Molecular Formula | C₃₈H₃₃NO₄S | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.74 g/mol | 599.74 g/mol |
| CAS Number | 167015-23-8 | 167015-23-8* |
| Key Difference | D-Methionine backbone | L-Homocysteine backbone |
N-Fmoc-S-Trityl-L/D-Cysteine Derivatives
Cysteine analogs like N-Fmoc-S-Trityl-L-cysteine (CAS 103213-32-7) and its D-isomer (CAS 167015-11-4) replace methionine’s thioether with a thiol (-SH) protected by Trt. These derivatives are critical for disulfide bond formation but require distinct handling due to thiol reactivity.
| Property | N-Fmoc-D-Met(Trt) | N-Fmoc-L-Cys(Trt) |
|---|---|---|
| Side Chain | -SCH₃ (thioether) | -S-Trityl (thiol) |
| Reactivity | Stable under SPPS | Prone to oxidation |
| Applications | Stable linkers | Disulfide bridges |
Comparison with Stereoisomers
N-Fmoc-S-Trityl-L-Methionine vs. D-Methionine
The L-configuration (e.g., N-Fmoc-L-Met(Trt)-OH , CAS 71989-28-1) is more common in peptide synthesis. The D-form (target compound) is used to introduce conformational constraints or resist proteolytic degradation.
| Property | D-Methionine Derivative | L-Methionine Derivative |
|---|---|---|
| Stereochemistry | D-configuration | L-configuration |
| Synthetic Utility | Chiral probes | Standard SPPS |
| Price (TCI Chemicals) | Not listed | ~$3500/25g |
Comparison with Variants Containing Alternative Protecting Groups
N-Fmoc-O-allyl-L-Threonine (CAS 1945973-89-6)
This derivative uses an acid-labile allyl group instead of Trt. Allyl groups are removed via palladium-catalyzed deprotection, offering orthogonal protection strategies.
| Property | N-Fmoc-D-Met(Trt) | N-Fmoc-O-allyl-Thr |
|---|---|---|
| Deprotection Method | TFA/Scavengers | Pd(0)/Morpholine |
| Solubility | Moderate in DMF | High in NMP |
N-Fmoc-N-Methyl-D-Alanine (EP 3643703 A1)
N-methylation reduces hydrogen bonding, enhancing membrane permeability in peptidomimetics. Unlike the target compound, this derivative lacks sulfur protection, limiting its utility in methionine-rich sequences.
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its molecular structure, synthesis, and biological effects based on available literature and research findings.
Molecular Structure and Properties
- Molecular Formula : C27H24N2O4
- Molecular Weight : 440.49 g/mol
- CAS Number : 1070774-51-4
- Purity : >95% (HPLC)
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The triphenyl group contributes to the compound's hydrophobic characteristics, which may influence its interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves the coupling of Fmoc-D-methionine with triphenylmethyl chloride in the presence of a base. This reaction is part of solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides and related compounds.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the triphenyl group may enhance the electron-donating capacity, thus improving the radical scavenging ability of the molecule. This property is crucial in preventing oxidative stress-related cellular damage.
Neuroprotective Effects
Studies have shown that derivatives of Fmoc-protected amino acids can exert neuroprotective effects. For instance, compounds like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan have been investigated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases.
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that Fmoc-protected amino acids could protect neurons from apoptosis induced by oxidative stress. The administration of these compounds resulted in reduced cell death and improved cognitive function in rodent models.
- Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity indicated that triphenyl derivatives exhibited higher antioxidant potential compared to their non-triphenyl counterparts.
Research Findings Summary
| Study | Findings |
|---|---|
| Neuroprotection Study | Demonstrated reduced apoptosis in neuronal cells treated with Fmoc-protected derivatives. |
| Antioxidant Activity | Showed significant radical scavenging ability in DPPH assays for triphenyl-containing compounds. |
| Synthesis Efficiency | Highlighted the effectiveness of solid-phase techniques for synthesizing complex peptides with high purity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
